Cas no 914349-05-6 (1-Boc-4-Bromo-3-hydroxymethylindole)

1-Boc-4-Bromo-3-hydroxymethylindole is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection capabilities, while the bromo and hydroxymethyl substituents offer versatile reactivity for further functionalization. This compound serves as a key intermediate in the synthesis of complex heterocycles, bioactive molecules, and drug candidates. Its well-defined structure and high purity make it suitable for precise modifications, particularly in medicinal chemistry applications. The presence of both electrophilic (bromo) and nucleophilic (hydroxymethyl) sites allows for diverse transformations, including cross-coupling reactions and derivatization, facilitating efficient scaffold diversification.
1-Boc-4-Bromo-3-hydroxymethylindole structure
914349-05-6 structure
商品名:1-Boc-4-Bromo-3-hydroxymethylindole
CAS番号:914349-05-6
MF:C14H16NO3Br
メガワット:326.18574
MDL:MFCD05864709
CID:796637
PubChem ID:40428531

1-Boc-4-Bromo-3-hydroxymethylindole 化学的及び物理的性質

名前と識別子

    • 1-Boc-4-Bromo-3-hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 4-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
    • PS-7029
    • AKOS015837022
    • t-butyl 4-bromo-3-(hydroxymethyl)-1h-indole-1-carboxylate
    • 914349-05-6
    • 1-boc-4-Bromo-3-(hydroxymethyl)indole
    • SCHEMBL22154140
    • FT-0755147
    • CS-0370371
    • MFCD05864709
    • ZINC02563733
    • tert-butyl 4-bromo-3-(hydroxymethyl)indole-1-carboxylate
    • DTXSID30654318
    • DS-0076
    • 1H-Indole-1-carboxylicacid,4-bromo-3-(hydroxymethyl)-,1,1-dimethylethyl ester
    • 4-BROMO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected
    • tert-Butyl4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
    • DB-079035
    • MDL: MFCD05864709
    • インチ: InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3
    • InChIKey: QWJQFTZLGZCFNQ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C=C(CO)C2=C(C=CC=C21)Br

計算された属性

  • せいみつぶんしりょう: 325.03136g/mol
  • どういたいしつりょう: 325.03136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 51.5Ų

じっけんとくせい

  • 密度みつど: 1.42
  • ふってん: 442.1°C at 760 mmHg
  • フラッシュポイント: 221.2°C
  • 屈折率: 1.585
  • PSA: 51.46000
  • LogP: 3.67930

1-Boc-4-Bromo-3-hydroxymethylindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37650-250mg
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
914349-05-6 -
250mg
¥388.0 2023-09-06
TRC
B415815-10mg
1-Boc-4-Bromo-3-hydroxymethylindole
914349-05-6
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR1688-250mg
4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected
914349-05-6 98%
250mg
£37.00 2025-02-19
TRC
B415815-100mg
1-Boc-4-Bromo-3-hydroxymethylindole
914349-05-6
100mg
$ 80.00 2022-06-07
Alichem
A199009419-10g
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
914349-05-6 95%
10g
$534.24 2023-08-31
Chemenu
CM103137-10g
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
914349-05-6 95%
10g
$239 2021-08-06
Apollo Scientific
OR1688-1g
4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected
914349-05-6 98%
1g
£39.00 2023-06-14
ChemScence
CS-0370371-5g
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
914349-05-6
5g
$198.0 2022-04-01
ChemScence
CS-0370371-250mg
tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
914349-05-6
250mg
$122.0 2022-04-26
Matrix Scientific
071725-10g
1-Boc-4-Bromo-3-hydroxymethylindole, 95+%
914349-05-6 95+%
10g
$893.00 2023-09-09

1-Boc-4-Bromo-3-hydroxymethylindole 関連文献

1-Boc-4-Bromo-3-hydroxymethylindoleに関する追加情報

1-Boc-4-Bromo-3-hydroxymethylindole (CAS No. 914349-05-6): A Comprehensive Overview

1-Boc-4-Bromo-3-hydroxymethylindole (CAS No. 914349-05-6) is a highly versatile indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its Boc-protected amine and bromine substitution, serves as a critical intermediate in the synthesis of complex molecules. Its unique structural features make it invaluable for drug discovery, particularly in the development of kinase inhibitors and neuroactive compounds.

The growing interest in 1-Boc-4-Bromo-3-hydroxymethylindole is driven by its role in modern medicinal chemistry. Researchers frequently search for "Boc-protected indole synthesis" or "4-bromoindole applications," highlighting its relevance in small-molecule drug design. The compound's hydroxymethyl group offers additional functionalization opportunities, making it a hotspot for innovations in bioconjugation and targeted therapeutics.

From a chemical perspective, 1-Boc-4-Bromo-3-hydroxymethylindole exhibits remarkable stability under standard laboratory conditions, which simplifies its handling and storage. Its molecular weight and solubility profile are optimized for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These properties align with the rising demand for "high-purity indole derivatives" in API manufacturing.

In the context of market trends, the demand for custom indole building blocks like 1-Boc-4-Bromo-3-hydroxymethylindole has surged due to advancements in cancer research and CNS drug development. Pharmaceutical companies increasingly seek "Boc-indole suppliers" to accelerate their R&D pipelines. This compound’s compatibility with parallel synthesis techniques further enhances its appeal for combinatorial chemistry applications.

Environmental and regulatory considerations also play a role in the popularity of 1-Boc-4-Bromo-3-hydroxymethylindole. Unlike some traditional intermediates, it avoids classifications as a hazardous substance, making it a safer choice for green chemistry initiatives. This aligns with the industry’s shift toward "sustainable synthetic routes" and "eco-friendly reagents."

Looking ahead, 1-Boc-4-Bromo-3-hydroxymethylindole is poised to remain a staple in drug discovery due to its structural flexibility and synthetic utility. Its integration into AI-driven molecular design platforms underscores its future potential, as researchers explore "machine learning for indole optimization." With its balanced reactivity and safety profile, this compound exemplifies the intersection of innovation and practical application in modern chemistry.

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